1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene
CAS No.: 18473-19-3
Cat. No.: VC15800070
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18473-19-3 |
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Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | 1,4-bis(prop-2-ynoxymethyl)benzene |
Standard InChI | InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2 |
Standard InChI Key | VEYMNVPOTNORQL-UHFFFAOYSA-N |
Canonical SMILES | C#CCOCC1=CC=C(C=C1)COCC#C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is systematically named 1,4-bis(prop-2-ynoxymethyl)benzene, reflecting its two propargyloxymethyl substituents. Key identifiers include:
The molecule consists of a central benzene ring with two -CH-O-C≡CH groups at the 1 and 4 positions. This arrangement confers rigidity and reactivity, particularly through the terminal alkynes.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, analogous structures like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (monoclinic, , Å, Å, Å) suggest that alkynyl-substituted benzene derivatives adopt planar configurations with intermolecular interactions dominated by van der Waals forces . Spectroscopic characterization likely involves:
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: Peaks for aromatic protons (~6.8–7.2 ppm), methylene bridges (~4.5–5.0 ppm), and terminal alkynes (~2.5–3.0 ppm).
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IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm) and ether C-O (~1100 cm).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 1,4-bis(hydroxymethyl)benzene and propargyl bromide under basic conditions. A typical protocol involves:
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Reagents:
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1,4-bis(hydroxymethyl)benzene (1 equiv)
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Propargyl bromide (2.2 equiv)
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Potassium carbonate (, 2.5 equiv)
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Solvent: Dimethylformamide (DMF) or acetone
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Procedure:
Industrial Production
Scalable synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: 50–70°C to minimize side reactions.
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics.
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Purification: Distillation or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Thermal Stability
While experimental data are sparse, the compound’s thermal behavior can be inferred from analogs:
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Melting Point: Estimated 80–90°C (similar propargyl ethers).
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Decomposition Temperature: >200°C under inert atmospheres.
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .
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Reactivity: Terminal alkynes participate in:
Applications in Research and Industry
Click Chemistry Platforms
The compound serves as a bifunctional linker in bioconjugation and drug discovery. For example:
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Peptide Modification: Alkyne-azide couplings enable site-specific labeling of biomolecules .
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Materials Science: Incorporation into metal-organic frameworks (MOFs) enhances porosity and catalytic activity.
Polymer and Composite Development
Propargyl groups facilitate the synthesis of phthalonitrile resins, which exhibit:
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